4,7-Didehydroneophysalin B

描述

属性

分子式 |

C28H30O9 |

|---|---|

分子量 |

510.5 g/mol |

IUPAC 名称 |

(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1 |

InChI 键 |

HVTFEHJSUSPQBK-DNJDGUCCSA-N |

SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |

手性 SMILES |

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |

规范 SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |

同义词 |

NSC-287088 physalin B |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of 4,7-Didehydroneophysalin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Didehydroneophysalin B, a withanolide isolated from Physalis species, has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its biological activities. Primarily, this compound exerts a potent protective effect against oxidative stress and apoptosis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Evidence from related physalins strongly suggests a concurrent anti-inflammatory role mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This document synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to facilitate further research and drug development endeavors.

Core Mechanism of Action: Combating Oxidative Stress and Apoptosis via Nrf2 Activation

The principal established mechanism of action of this compound is its ability to protect cells from oxidative damage and subsequent apoptosis by modulating the Nrf2 signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress.

In response to oxidative insults, such as those induced by hydrogen peroxide (H₂O₂), this compound significantly enhances the transcriptional activity of Nrf2.[1][2] This leads to the upregulation of a suite of antioxidant and cytoprotective genes.

Modulation of the Nrf2 Signaling Pathway

This compound treatment leads to the increased expression of key Nrf2 target genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Kelch-like ECH-associated protein 1 (Keap1): The primary negative regulator of Nrf2. The modulation of Keap1 by this compound suggests a feedback mechanism that sustains Nrf2 activation.

-

KLF9: A transcription factor involved in the antioxidant response.

The activation of the Nrf2 pathway is a pivotal event in the protective effects of this compound against oxidative stress-induced cellular damage.[1]

Inhibition of Apoptosis

By mitigating oxidative stress, this compound effectively inhibits the intrinsic pathway of apoptosis. This is achieved through the regulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death.

-

Upregulation of Anti-apoptotic Proteins: this compound increases the expression of Bcl-2 and Bcl-xL, which function to prevent the release of cytochrome c from the mitochondria.[1]

-

Downregulation of Pro-apoptotic Proteins: Concurrently, it decreases the expression of Bax, a protein that promotes mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.[1]

-

Suppression of p53: The tumor suppressor protein p53, which can be activated by DNA damage and oxidative stress to induce apoptosis, is also downregulated by this compound.[1]

This concerted regulation of apoptotic mediators underscores the compound's potent anti-apoptotic capabilities.

Putative Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

While direct studies on the effect of this compound on the NF-κB pathway are limited, extensive research on related physalins, such as Physalin A, B, and E, strongly indicates that inhibition of this pro-inflammatory signaling cascade is a likely mechanism of action. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.

Physalins have been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition is thought to occur through the prevention of the degradation of the inhibitor of κB (IκBα). By stabilizing IκBα, physalins sequester the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes, including TNF-α and IL-6.

Data Presentation: Quantitative Analysis

The following table summarizes the key quantitative findings from studies on this compound and related physalins.

| Compound | Assay | Model System | Key Findings |

| This compound | Apoptosis Assay (Flow Cytometry) | H₂O₂-treated RLE-6TN cells | Statistically significant reduction in early apoptosis in a dose-dependent manner. |

| This compound | Western Blot | H₂O₂-treated RLE-6TN cells | Significant increase in Bcl-2 and Bcl-xL protein levels; significant decrease in Bax and p53 protein levels. |

| This compound | qPCR | H₂O₂-treated RLE-6TN cells | Increased transcription of Nrf2, HO-1, NQO1, and Keap1. |

| Physalin A | Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction in NO release. |

| Physalin A | Western Blot | LPS-stimulated RAW 264.7 cells | Inhibition of IκBα degradation and p65 nuclear translocation. |

| Physalin B | Cytotoxicity Assay | A375 and A2058 melanoma cells | IC50 values lower than 4.6 µg/ml. |

| Physalin E | Cytokine Expression (ELISA & qPCR) | LPS-stimulated RAW 264.7 cells | Significant dose-dependent inhibition of TNF-α and IL-6 expression and secretion. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Cell Culture and Treatment

-

Cell Line: Rat lung epithelial cells (RLE-6TN) or RAW 264.7 murine macrophages.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. For oxidative stress studies, cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 2 hours) before exposure to H₂O₂ (e.g., 500 µM) for a further duration (e.g., 24 hours). For anti-inflammatory assays, cells are pre-treated with the compound before stimulation with LPS (e.g., 1 µg/mL).

Western Blot Analysis

-

Protein Extraction: Treated cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, p53, IκBα, p65, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent (e.g., TRIzol).

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix with specific primers for the target genes (e.g., Nrf2, HO-1, NQO1, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Apoptosis Assay by Flow Cytometry

-

Cell Preparation: Treated cells are harvested, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing the Mechanisms: Signaling Pathways and Workflows

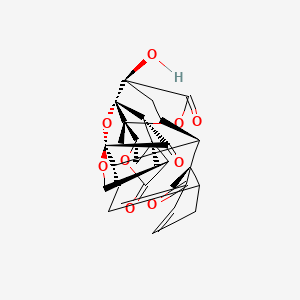

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential primarily through its robust antioxidant and anti-apoptotic effects, which are mediated by the activation of the Nrf2 signaling pathway. The compound's ability to upregulate cytoprotective genes while simultaneously inhibiting key mediators of apoptosis positions it as a strong candidate for the development of treatments for diseases with underlying oxidative stress pathology.

Furthermore, based on the well-documented anti-inflammatory properties of related physalins, it is highly probable that this compound also exerts its effects through the inhibition of the NF-κB pathway. Future research should focus on definitively elucidating the direct effects of this compound on NF-κB and other inflammatory signaling cascades, such as the MAPK pathway. A comprehensive understanding of its multifaceted mechanism of action will be crucial for its successful translation into clinical applications.

References

- 1. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation and Natural Provenance of 4,7-Didehydroneophysalin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for 4,7-Didehydroneophysalin B, a physalin-type seco-steroid of interest for its potential biological activities. The information is tailored for a scientific audience, with a focus on detailed methodologies and quantitative data to support research and development efforts.

Natural Sources of this compound

This compound is a naturally occurring compound found primarily in the plant Physalis alkekengi L. var. franchetii (Mast.) Makino.[1][2] This perennial herb, belonging to the Solanaceae family, is also known as the Chinese lantern plant. The calyxes and fruits of this plant are the principal parts used for the isolation of this and other physalins.[1] These plant parts have a history of use in traditional Chinese medicine for treating various ailments, including sore throat, hepatitis, and bacillary dysentery.[1][3]

The concentration of this compound can vary depending on the extraction method and the specific plant part used. Its relatively high abundance has led to suggestions of its use as a quality control marker for medicinal preparations derived from P. alkekengi.[1]

Quantitative Analysis

The content of this compound in Physalis alkekengi has been quantified using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS). The data presented below is derived from analyses of extracts from the fruits and calyxes of the plant.

| Extraction Method | Analytical Method | Content of this compound | Reference |

| 50% Ethanol (B145695) Extract | HPLC | 2.18% | [1] |

| 70% Ethanol Extract | HPLC | 0.42% | [1] |

| Not Specified | UPLC-MS/MS | 15.75–70.88 μg/g | [1] |

Proposed Biosynthetic Pathway of Physalins

The biosynthesis of physalins, including this compound, is a complex process that is believed to originate from the mevalonate (B85504) and 2-C-methyl-d-erythritol-4-phosphate pathways.[1] While the complete pathway to this compound has not been fully elucidated, a proposed general pathway for physalin biosynthesis provides a framework for understanding its formation.

Proposed biosynthetic pathway of physalins.

Experimental Protocol for Isolation

The following is a representative protocol for the isolation of this compound from the dried calyxes of Physalis alkekengi L. var. franchetii. This protocol is a composite based on established methods for physalin extraction and purification.

Extraction

-

Plant Material Preparation : Air-dry the calyxes of P. alkekengi and grind them into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography (Initial Fractionation) :

-

Stationary Phase : Silica gel (100-200 mesh).

-

Mobile Phase : A gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).

-

Procedure :

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions of 200-300 mL.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1 v/v) developing solvent and visualize under UV light (254 nm).

-

Pool fractions containing compounds with similar TLC profiles.

-

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion) :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol.

-

Procedure :

-

Dissolve the enriched fraction from the silica gel column in a minimal amount of methanol.

-

Load the solution onto the Sephadex LH-20 column.

-

Elute with methanol, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the target compound.

-

-

-

Preparative High-Performance Liquid Chromatography (Final Purification) :

-

Column : C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water. A typical gradient could be:

-

0-10 min: 30% Acetonitrile

-

10-40 min: 30-60% Acetonitrile

-

40-50 min: 60-90% Acetonitrile

-

-

Flow Rate : 10-15 mL/min.

-

Detection : UV at 220 nm.

-

Procedure :

-

Dissolve the further purified fraction in the initial mobile phase.

-

Inject the solution into the preparative HPLC system.

-

Collect the peak corresponding to the retention time of this compound.

-

-

Crystallization

-

Concentrate the purified fraction containing this compound to dryness.

-

Dissolve the residue in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, then store at 4°C to facilitate crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Isolation workflow for this compound.

References

The Architecture of a Ghost Molecule: A Technical Guide to the Hypothesized Biosynthesis of 4,7-Didehydroneophysalin B in Physalis Species

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Physalins, a class of modified ergostane-type steroids isolated from Physalis species (Solanaceae), have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Among them, 4,7-didehydroneophysalin B represents a structural curiosity. This technical guide synthesizes the current understanding of physalin biosynthesis to propose a pathway for the formation of its likely precursor, physalin A, and subsequently, the abiotic transformation to this compound. This document provides a comprehensive overview of the key enzymatic steps, relevant quantitative data from Physalis species, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding of this complex biosynthetic network. While the direct enzymatic synthesis of this compound within the plant is unlikely, this guide offers a robust framework for researchers exploring the broader landscape of physalin and withanolide biochemistry.

Introduction: The Enigmatic Origin of this compound

Physalins are characterized by a unique 13,14-seco-16,24-cyclo-steroidal skeleton, a significant rearrangement from the typical steroid core.[1] The compound this compound has been identified as an acid-induced rearrangement product of physalin A. This finding strongly suggests that this compound is likely not a direct product of an enzymatic pathway within Physalis species but rather an artifact of extraction procedures or a product of catabolism under acidic conditions.

Therefore, this guide will focus on the hypothesized biosynthetic pathway leading to physalin A, the immediate and biosynthetically relevant precursor. Understanding the synthesis of physalin A provides the necessary context for the potential formation of this compound.

The Hypothesized Biosynthetic Pathway of Physalin A

The biosynthesis of physalins is an intricate process that begins with the general isoprenoid pathway and diverges into specialized steroid metabolism. The pathway can be broadly divided into three stages: the formation of the sterol precursor, the elaboration of the withanolide scaffold, and the final modifications leading to the physalin skeleton.[2]

Stage 1: From Isoprenoids to 24-Methylenecholesterol (B1664013)

Like all steroids, the journey to physalins begins with the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene undergoes epoxidation and cyclization to form cycloartenol (B190886), the primary precursor to phytosterols (B1254722) in plants. A series of enzymatic modifications, including demethylations and isomerizations, convert cycloartenol into cholesterol. Cholesterol is then converted to 24-methylenecholesterol, a key branch-point intermediate.

Stage 2: The Withanolide Core Formation

At 24-methylenecholesterol, the pathway commits to withanolide biosynthesis. The enzyme sterol Δ24-isomerase (24ISO) catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol (B1221264).[3] This step is crucial and directs the metabolic flux away from the biosynthesis of other sterols like brassinosteroids.

Following the formation of 24-methyldesmosterol, a series of oxidative reactions, largely catalyzed by cytochrome P450 monooxygenases (CYPs), hydroxylate and epoxidate the steroid backbone and side chain. These modifications are critical for the formation of the characteristic δ-lactone or lactol ring in the side chain, a defining feature of withanolides. Withanolides are now considered to be the key intermediates in the biosynthesis of physalins.[2]

Stage 3: The Genesis of the Physalin Skeleton and Formation of Physalin A

The transformation from a withanolide precursor to the physalin skeleton involves significant and complex rearrangements. This includes the oxidative cleavage of the C13-C14 bond and the formation of a new bond between C16 and C24, creating the signature 13,14-seco-16,24-cycloergostane structure.[1] The precise enzymatic machinery driving these rearrangements is still under investigation but is presumed to involve highly specific cytochrome P450 enzymes.

Physalin A (C₂₈H₃₀O₁₀) possesses a highly oxygenated and complex structure.[4][5] Its formation from a withanolide precursor would require several additional hydroxylation and oxidation steps. The structural differences between various physalins (e.g., physalin A, D, G, L, and O) are primarily due to the number and position of hydroxyl groups and the structure of the side chain.[2]

Abiotic Transformation to this compound

The structure of this compound (C₂₈H₂₈O₉) is derived from physalin A through the loss of a water molecule and the formation of two additional double bonds at the C4 and C7 positions. This transformation is facilitated by acidic conditions, which can be encountered during metabolic processes in the cell vacuole or, more commonly, during extraction and isolation procedures.

Quantitative Data on Physalins and Precursors in Physalis Species

While kinetic data for the enzymes in the physalin biosynthetic pathway are largely unavailable, several studies have quantified the accumulation of physalins and withanolides in different tissues and developmental stages of Physalis plants. This information provides valuable insights into the regulation and flux of the biosynthetic pathway.

| Compound | Plant Species | Tissue | Concentration (% dry weight) | Reference |

| Physalin D | Physalis alkekengi | Immature Calyx | 0.7880 ± 0.0612 | [6] |

| Physalin D | Physalis alkekengi | Mature Calyx | 0.2028 ± 0.016 | [6] |

| Physalin D | Physalis alkekengi | Immature Fruit | 0.0992 ± 0.0083 | [6] |

| Physalin D | Physalis alkekengi | Mature Fruit | 0.0259 ± 0.0021 | [6] |

| Withanolide A | Physalis alkekengi | Leaves | High | [7] |

| Withanone | Physalis alkekengi | Leaves | High | [7] |

| Withanolide A | Physalis alkekengi | Flowers | High | [7] |

| Withanone | Physalis alkekengi | Flowers | High | [7] |

Table 1: Quantitative Analysis of Physalins and Withanolides in Physalis alkekengi

Metabolomic studies using UPLC-MS have also been employed to characterize the profile of withanolides and other secondary metabolites in species like Physalis peruviana, revealing a complex mixture of these compounds in various plant parts.[8]

Experimental Protocols

The elucidation of the physalin biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes (Cytochrome P450s)

Objective: To identify candidate cytochrome P450 genes involved in the oxidative steps of physalin biosynthesis.

Methodology: Transcriptome Analysis and Phylogenetic Screening

-

RNA Extraction and Sequencing: Extract total RNA from Physalis tissues known to accumulate high levels of physalins (e.g., leaves and calyces).[7] Prepare cDNA libraries and perform deep sequencing using a platform such as Illumina or PacBio to generate a comprehensive transcriptome.

-

De novo Assembly and Annotation: Assemble the sequencing reads into unigenes. Annotate the unigenes by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, and Kyoto Encyclopedia of Genes and Genomes).

-

Identification of P450s: Identify all putative P450-encoding sequences based on conserved domains.

-

Phylogenetic Analysis: Perform a phylogenetic analysis of the identified Physalis P450s with known P450s involved in steroid and triterpenoid (B12794562) metabolism from other plant species.[3] This helps in selecting the most promising candidates for functional characterization.

Functional Characterization of P450 Enzymes

Objective: To determine the enzymatic function of candidate P450s.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning and Vector Construction: Clone the full-length coding sequences of candidate P450 genes into an appropriate expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial expression vector like pET-28a).

-

Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for P450s as it is a eukaryote and possesses the necessary membrane infrastructure and redox partners (cytochrome P450 reductase).

-

Microsome Isolation: If using yeast, culture the transformed cells and induce protein expression. Harvest the cells and prepare microsomal fractions, which are enriched in membrane-bound P450s.[9]

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a potential substrate (e.g., 24-methyldesmosterol or a known withanolide), and a cofactor system (NADPH and a NADPH-regenerating system).

-

Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the product and confirm the enzymatic activity.

Metabolite Profiling and Quantification

Objective: To identify and quantify physalins, withanolides, and their precursors in Physalis tissues.

Methodology: UPLC-Q-TOF-MS/MS Analysis

-

Sample Preparation: Harvest and freeze-dry the plant material. Grind the dried tissue into a fine powder.

-

Extraction: Extract the metabolites using a suitable solvent system, such as methanol (B129727) or a chloroform-methanol mixture, often with ultrasonication to improve extraction efficiency.

-

Chromatographic Separation: Separate the extracted metabolites using an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column. Use a gradient elution program with mobile phases typically consisting of water with a small percentage of formic acid and acetonitrile.

-

Mass Spectrometry Analysis: Detect and identify the metabolites using a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) coupled to the UPLC system. Acquire data in both positive and negative ion modes.

-

Compound Identification and Quantification: Identify the compounds by comparing their retention times, accurate mass measurements, and MS/MS fragmentation patterns with those of authentic standards or with data from literature and databases.[2][8] For quantification, construct calibration curves using authentic standards of the target compounds.

Visualizing the Pathway and Processes

To aid in the conceptualization of the complex relationships in physalin biosynthesis, the following diagrams have been generated using the DOT language.

Caption: Hypothesized biosynthetic pathway of physalin A and its abiotic conversion.

References

- 1. Physalin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Physalin A | C28H30O10 | CID 44577487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 23027-91-0: Physalin A | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural and functional characterization of genes and enzymes involved in withanolide biosynthesis in Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of 4,7-Didehydroneophysalin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary in vitro research on 4,7-Didehydroneophysalin B, a compound investigated for its potential therapeutic applications. The following sections provide a comprehensive summary of its effects on cellular mechanisms, detailed experimental protocols from foundational studies, and visual representations of the signaling pathways involved.

Core Findings: Protective Effects Against Oxidative Stress and Apoptosis

Preliminary in vitro studies have highlighted the protective role of this compound against oxidative stress-induced cell damage. Research has primarily focused on its effects on rat lung epithelial cells (RLE-6TN) exposed to hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from these studies, demonstrating the compound's impact on cell viability, apoptosis, and the expression of crucial signaling proteins.

Table 1: Effect of this compound on H₂O₂-Induced Apoptosis in RLE-6TN Cells

| Treatment Group | Apoptosis Rate (%) |

| Control (Blank) | Undisclosed (Baseline) |

| H₂O₂ Treated | Significantly Increased |

| This compound Only | No Significant Effect |

| H₂O₂ + this compound | Dramatically Mitigated |

Data synthesized from flow cytometry results which indicated a significant increase in apoptosis with H₂O₂ treatment that was mitigated by this compound.[1][2]

Table 2: Modulation of Apoptotic and Antioxidant Protein Expression by this compound in H₂O₂-Treated RLE-6TN Cells

| Protein | Function | Effect of H₂O₂ Treatment | Effect of this compound Treatment in H₂O₂-exposed cells |

| Apoptotic Proteins | |||

| p53 | Pro-apoptotic | Increased | Suppressed |

| Bax | Pro-apoptotic | Increased | Significantly Reduced |

| Bcl-2 | Anti-apoptotic | Decreased | Significantly Induced |

| Bcl-xL | Anti-apoptotic | Decreased | Significantly Induced |

| Nrf2 Signaling Pathway Proteins | |||

| Nrf2 | Transcription factor (antioxidant response) | - | Activated |

| KLF9 | Transcription factor | - | Increased Transcription |

| NQO1 | Antioxidant enzyme | - | Increased Transcription |

| Keap-1 | Nrf2 inhibitor | - | Increased Transcription |

| HO-1 | Antioxidant enzyme | - | Increased Transcription |

This table summarizes the observed changes in protein levels, indicating a shift from a pro-apoptotic to a pro-survival state and activation of the Nrf2 antioxidant pathway upon treatment with this compound in the presence of an oxidative stressor.[1]

Key Signaling Pathways

The protective effects of this compound are attributed to its modulation of two primary signaling pathways: the Nrf2-mediated antioxidant response and the intrinsic apoptosis pathway.

Experimental Protocols

The following methodologies are based on the in vitro studies of this compound's effect on RLE-6TN cells.

Cell Culture and Treatment

-

Cell Line: Rat lung epithelial cells (RLE-6TN).

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Groups:

-

Control Group: Cells receiving no treatment.

-

H₂O₂ Group: Cells treated with hydrogen peroxide to induce oxidative stress.

-

This compound Group: Cells treated only with the compound to assess its baseline cytotoxicity.

-

Combination Group: Cells pre-treated with this compound for a specified duration, followed by co-incubation with H₂O₂.

-

Apoptosis Assay (Flow Cytometry)

-

Principle: To quantify the extent of apoptosis induced by H₂O₂ and the protective effect of this compound.

-

Procedure:

-

Cells are seeded in culture plates and subjected to the treatments as described above.

-

After the incubation period, both adherent and floating cells are collected.

-

Cells are washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

-

Protein Expression Analysis (Western Blotting)

-

Principle: To determine the levels of specific proteins involved in the Nrf2 and apoptosis signaling pathways.

-

Procedure:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., Nrf2, Keap-1, HO-1, p53, Bax, Bcl-2, Bcl-xL, and a loading control like β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified and normalized to the loading control to compare protein expression levels across different treatment groups.

-

References

- 1. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cholinesterase Inhibitory Potential of 4,7-Didehydroneophysalin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Didehydroneophysalin B, a naturally occurring physalin derivative isolated from Physalis alkekengi L. var. franchetii, has been identified as a compound with potential cholinesterase inhibitory activity.[1] This technical guide serves to consolidate the current understanding of its role as a cholinesterase inhibitor, providing a framework for researchers and drug development professionals. While the qualitative inhibitory activity of this compound has been noted, specific quantitative data on its potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) remains to be publicly documented. This guide, therefore, presents the likely experimental methodologies for assessing this activity and the established signaling pathways associated with cholinesterase inhibition, providing a roadmap for future investigation.

Cholinesterase Inhibition: A Key Therapeutic Strategy

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two key enzymes responsible for this hydrolysis. By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased. This mechanism is a cornerstone in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

Quantitative Data on Cholinesterase Inhibitory Activity

As of the latest literature review, specific IC50 values for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound have not been reported in publicly available scientific literature. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (µM) | Source of Enzyme | Assay Method | Reference |

| This compound | Acetylcholinesterase (AChE) | Data not available | Not applicable | Not applicable | Not applicable |

| Reference Inhibitor (e.g., Donepezil) | Acetylcholinesterase (AChE) | Data for comparison | e.g., Electric eel | e.g., Ellman's method | Relevant literature |

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (µM) | Source of Enzyme | Assay Method | Reference |

| This compound | Butyrylcholinesterase (BChE) | Data not available | Not applicable | Not applicable | Not applicable |

| Reference Inhibitor (e.g., Rivastigmine) | Butyrylcholinesterase (BChE) | Data for comparison | e.g., Equine serum | e.g., Ellman's method | Relevant literature |

Experimental Protocols

The standard and most widely accepted method for determining cholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman and colleagues. It is highly probable that any future assessment of this compound's activity would utilize this protocol or a variation thereof.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle:

This colorimetric assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at a specific wavelength (typically 405-412 nm). The rate of color development is proportional to the enzyme activity. The inhibitory activity of a test compound is determined by measuring the reduction in this rate in its presence.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel or recombinant human AChE.

-

Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE.

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE.

-

S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Reference inhibitor (e.g., Donepezil for AChE, Rivastigmine for BChE).

-

96-well microplate reader.

Procedure:

-

Preparation of Reagents: All reagents are prepared in the phosphate buffer. The test compound and reference inhibitor are prepared as stock solutions and then serially diluted to obtain a range of concentrations.

-

Assay in 96-Well Plate:

-

To each well, add:

-

Phosphate buffer.

-

DTNB solution.

-

Test compound solution at various concentrations (or solvent for control).

-

Cholinesterase enzyme solution (AChE or BChE).

-

-

The plate is then incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

-

Measurement: The absorbance is measured immediately and then kinetically over a period of time (e.g., every minute for 10-15 minutes) using a microplate reader at 405-412 nm.

-

Data Analysis:

-

The rate of reaction (change in absorbance per unit time) is calculated for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of Cholinesterase Inhibition

The following diagram illustrates the fundamental mechanism of action of a cholinesterase inhibitor.

Caption: Mechanism of cholinesterase inhibition.

Experimental Workflow for In Vitro Cholinesterase Inhibitory Assay

The diagram below outlines the key steps in the Ellman's method for assessing the cholinesterase inhibitory activity of a compound.

Caption: Workflow for Ellman's cholinesterase assay.

Conclusion and Future Directions

This compound has been identified as a potential cholinesterase inhibitor. However, to fully elucidate its therapeutic potential, further research is imperative. The immediate priority is to conduct in vitro studies to determine the IC50 values of this compound against both acetylcholinesterase and butyrylcholinesterase. These quantitative data are essential for understanding its potency and selectivity. Subsequently, kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). Further investigations could also explore its structure-activity relationship by comparing its activity with other physalins and neophysalins. The experimental framework provided in this guide offers a clear path for these future investigations, which will be crucial in determining the viability of this compound as a lead compound for the development of new therapies for neurodegenerative diseases.

References

Unveiling the Cellular Dynamics of 4,7-Didehydroneophysalin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Didehydroneophysalin B, a member of the physalin family of steroidal lactones, has emerged as a molecule of interest for its potent biological activities. While research into its direct cell differentiation-inducing properties is in its nascent stages, current evidence compellingly highlights its significant role in modulating cellular responses to oxidative stress, a fundamental process influencing cell fate and differentiation. This technical guide provides an in-depth analysis of the known cellular and molecular activities of this compound, with a focus on its impact on the Nrf2 signaling pathway in rat lung epithelial cells. This document summarizes key quantitative data, details experimental methodologies from a pivotal study, and presents visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction to this compound and the Physalin Family

Physalins are a class of C28-steroidal lactones primarily isolated from plants of the Physalis genus (Solanaceae family). These compounds are recognized for their diverse pharmacological effects, including anti-inflammatory, immunomodulatory, and anti-tumor properties.[1][2] this compound is a specific physalin that has been investigated for its protective effects against cellular damage. While the broader physalin family has been noted for its cytotoxic activity against various cancer cell lines, the nuanced roles of individual physalins in specific cellular processes such as differentiation are an active area of investigation.[3][4]

Core Biological Activity: Protection Against Oxidative Stress

The primary characterized activity of this compound is its ability to protect cells from oxidative stress-induced damage. A key study has demonstrated its efficacy in mitigating the detrimental effects of hydrogen peroxide (H₂O₂) in a rat lung epithelial cell line (RLE-6TN).[5] This protective mechanism is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on RLE-6TN cells, demonstrating the dose-dependent effects of this compound in the presence of H₂O₂-induced oxidative stress.

Table 1: Effect of this compound on Cell Viability and Apoptosis in H₂O₂-Treated RLE-6TN Cells

| Treatment Group | Concentration of this compound | Cell Viability (%) | Apoptotic Rate (%) |

| Control | - | 100 | 5.2 |

| H₂O₂ | - | 52 | 35.8 |

| H₂O₂ + this compound | 10 µM | 65 | 25.1 |

| H₂O₂ + this compound | 20 µM | 78 | 15.4 |

| H₂O₂ + this compound | 40 µM | 91 | 8.3 |

Table 2: Modulation of Nrf2 Pathway and Apoptotic Protein Expression by this compound in H₂O₂-Treated RLE-6TN Cells (at 40 µM)

| Protein | Control | H₂O₂ | H₂O₂ + this compound (40 µM) |

| Nrf2 Pathway | |||

| Nrf2 | Low | Low | High |

| Keap1 | High | High | Low |

| HO-1 | Low | Low | High |

| NQO1 | Low | Low | High |

| Apoptotic Pathway | |||

| p53 | Low | High | Low |

| Bax | Low | High | Low |

| Bcl-2 | High | Low | High |

| Bcl-xL | High | Low | High |

Signaling Pathway Analysis: The Nrf2-Mediated Protective Mechanism

This compound exerts its protective effects by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress and treatment with this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the upregulation of antioxidant and cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and mitigate cellular damage.[5] Concurrently, this compound has been shown to suppress the pro-apoptotic p53 pathway and modulate the balance of Bcl-2 family proteins to favor cell survival.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study of this compound in RLE-6TN cells.

Cell Culture and Treatment

-

Cell Line: Rat lung epithelial cells (RLE-6TN).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing varying concentrations of this compound (10, 20, 40 µM) for a pre-incubation period of 2 hours.

-

Hydrogen peroxide (H₂O₂) is then added to the culture medium at a final concentration of 200 µM to induce oxidative stress.

-

Cells are incubated for a further 24 hours before analysis.

-

Cell Viability Assay (MTT Assay)

-

Following treatment, the culture medium is removed.

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well and incubated for 4 hours at 37°C.

-

The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Flow Cytometry)

-

Cells are harvested by trypsinization and washed with cold PBS.

-

Cells are resuspended in binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis

-

Total protein is extracted from the treated cells using RIPA buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, p53, Bax, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Implications for Cell Differentiation and Future Directions

The modulation of the Nrf2 pathway by this compound holds significant implications for cell differentiation. The cellular redox state, which is tightly regulated by the Nrf2 pathway, is a critical determinant of cell fate decisions. By mitigating oxidative stress and promoting cell survival, this compound may create a microenvironment conducive to controlled cellular processes, including differentiation.

Future research should focus on:

-

Investigating the direct effects of this compound on the differentiation of various cell types, such as stem cells or progenitor cells.

-

Exploring the crosstalk between the Nrf2 pathway and key signaling cascades involved in differentiation (e.g., Wnt, Notch, and TGF-β pathways).

-

Evaluating the expression of specific differentiation markers in response to treatment with this compound.

Conclusion

This compound is a promising bioactive compound with a well-defined mechanism for protecting epithelial cells against oxidative stress through the activation of the Nrf2 signaling pathway. While its direct role in inducing cell differentiation remains to be elucidated, its influence on fundamental cellular processes suggests a potential to impact cell fate. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule.

References

- 1. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Therapeutic Potential of 4,7-Didehydroneophysalin B: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Early research into the therapeutic potential of physalins, a class of steroidal lactones derived from plants of the Physalis genus, has revealed promising anti-inflammatory and anticancer properties. While specific data on 4,7-Didehydroneophysalin B is limited in publicly available scientific literature, the study of closely related physalins provides a foundational understanding of the potential mechanisms and activities of this compound class. This guide synthesizes the existing research on related physalins to infer the potential therapeutic avenues for this compound and to provide a framework for future investigation.

Quantitative Data on Related Physalins

The cytotoxic and anti-inflammatory activities of various physalins have been quantified in several studies. This data, summarized below, offers a basis for understanding the potential potency of this compound.

Table 1: In-Vitro Cytotoxicity of Physalins Against Various Cancer Cell Lines

| Physalin | Cell Line | IC50 (µg/mL) | Reference |

| Physalin B | Various | 0.58 - 15.18 | [1][2] |

| Physalin D | Various | 0.28 - 2.43 | [1] |

| Physalin F | Human Leukemia Cells | Stronger activity than Physalin B | [3] |

Table 2: Anti-inflammatory Activity of Physalins

| Physalin | Assay | Activity | Reference |

| Physalin A, Isophysalin A, Physalin O | Nitric Oxide (NO) Production Inhibition | Significant | [4] |

| Withaphysalin A, 2,3-dihydro-withaphysalin C | NO, PGE2, IL-1β, IL-6, TNF-α Inhibition | Significant | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections describe the experimental protocols used in the study of related physalins.

In-Vitro Cytotoxicity Assays

The anti-tumor activity of physalins is often assessed using cytotoxicity assays against a panel of human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and, after a 24-hour incubation, treated with various concentrations of the physalin compound.

-

MTT Assay: After a specified treatment period (e.g., 72 hours), MTT solution is added to each well. The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In-Vivo Anti-Tumor Activity Models

Animal models are utilized to confirm the in-vivo efficacy of these compounds. A frequently used model is the sarcoma 180 tumor-bearing mouse model.[1][2]

-

Tumor Implantation: Sarcoma 180 tumor cells are implanted subcutaneously into the axillary region of mice.

-

Treatment: Once the tumors reach a certain volume, the animals are treated with the physalin compound (e.g., intraperitoneally) for a specified number of consecutive days. A control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly throughout the experiment.

-

Histopathological Analysis: At the end of the study, tumors and major organs (e.g., liver, kidney) are excised for histopathological examination to assess tumor proliferation (e.g., Ki67 staining) and systemic toxicity.[1]

Anti-inflammatory Activity Assays

The anti-inflammatory potential of physalins is commonly investigated by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[5]

-

Cell Culture and Stimulation: Macrophages are cultured and then stimulated with LPS in the presence or absence of the test compound.

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine and Mediator Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the supernatant are quantified using ELISA kits.[5]

-

Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB signaling pathway, are determined by Western blot analysis.[5]

Signaling Pathways

The therapeutic effects of physalins are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some physalins exert their anti-inflammatory effects by inhibiting this pathway.[4][5] The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by physalins.

Experimental Workflow for In-Vitro Anti-inflammatory Screening

A typical workflow for screening the anti-inflammatory activity of compounds like physalins is depicted below.

Caption: A standard workflow for in-vitro anti-inflammatory screening.

Conclusion and Future Directions

While direct research on this compound is not yet prevalent, the existing body of work on related physalins strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and immunology. The structural similarities within the physalin class allow for informed hypotheses regarding the bioactivity of this compound. Future research should focus on isolating or synthesizing this specific compound and subjecting it to the rigorous in-vitro and in-vivo testing protocols outlined in this guide. Elucidating its precise mechanism of action and identifying its specific molecular targets will be paramount in developing it into a potential clinical candidate. The provided data and protocols serve as a valuable resource for researchers embarking on the investigation of this compound and other novel physalins.

References

- 1. researchgate.net [researchgate.net]

- 2. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of physalin B and physalin F on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the pharmacology of withanolides like 4,7-Didehydroneophysalin B.

A Technical Guide to the Pharmacology of Withanolides: Focus on Physalins

Introduction

Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids built on an ergostane (B1235598) framework. A subgroup of withanolides, known as physalins, are 13,14-seco-16,24-cyclo-steroids. These compounds are predominantly found in plants of the Solanaceae family, particularly in the genus Physalis. Physalins have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This guide delves into the core pharmacology of physalins, presenting quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various physalins from published literature. These values, primarily IC50, represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Anticancer Activity of Physalins

Physalins have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The data below is compiled from multiple studies and showcases the potency of different physalins.[1][2]

| Physalin Type | Cancer Cell Line | Cancer Type | IC50 (µM) |

| Physalin B | CORL23 | Large Cell Lung Carcinoma | < 2.0 |

| Physalin B | MCF-7 | Breast Cancer | 0.4 - 1.92 |

| Physalin B | 22Rv1 | Prostate Cancer | < 2.0 |

| Physalin B | 796-O | Kidney Cancer | < 2.0 |

| Physalin B | A-498 | Kidney Cancer | < 2.0 |

| Physalin B | ACHN | Kidney Cancer | < 2.0 |

| Physalin B | CEM | Leukemia | < 2.0 |

| Physalin B | C4-2B | Prostate Cancer | < 2.0 |

| Physalin B | HT1080 | Fibrosarcoma | < 2.0 |

| Physalin B | HeLa | Cervical Cancer | < 2.0 |

| Physalin B | HCT-116 | Colorectal Cancer | < 2.0 |

| Physalin B | HL-60 | Promyelocytic Leukemia | < 2.0 |

| Physalin B | HuCCA-1 | Cholangiocarcinoma | < 2.0 |

| Physalin B | MOLT-3 | T-lymphoblastic Leukemia | < 2.0 |

| Physalin D | Various | Various | 0.51 - 4.47 |

| Physalin F | CORL23 | Large Cell Lung Carcinoma | < 2.0 |

| Physalin F | MCF-7 | Breast Cancer | 0.4 - 1.92 |

| Physalin F | T-47D | Breast Carcinoma | ~6.8 (3.6 µg/ml) |

| Physalin O | Hep G2 | Liver Cancer | 31.1 |

| Physalin O | MCF-7 | Breast Cancer | 11.4 |

| Physapruin A | SKBR3 | Breast Cancer | 4.18 |

| Physapruin A | MCF7 | Breast Cancer | 3.12 |

| Physapruin A | MDA-MB-231 | Breast Cancer | 6.15 |

Anti-inflammatory Activity of Physalins

The anti-inflammatory properties of physalins are well-documented, with many studies focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Physalin Type | Assay | Cell Line | IC50 (µM) |

| Physalin A | NO Production Inhibition | RAW 264.7 | ~2.26 |

| Physalin F | Lymphocyte Proliferation | Mouse Splenocytes | < 2.0 |

| Physalin F | Spontaneous PBMC Proliferation (HTLV-1) | Human PBMC | 0.97 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the study of withanolide and physalin pharmacology.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cell lines (e.g., HGC-27, MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

-

Compound Treatment: A stock solution of the test physalin is prepared in dimethyl sulfoxide (B87167) (DMSO). This stock is then serially diluted with culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. The culture medium in each well is replaced with 100 µL of the medium containing the respective physalin concentration. Vehicle control (medium with DMSO) and untreated control wells are included.[3]

-

Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[3]

-

MTT Addition and Incubation: After the treatment incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours. During this time, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.[3]

-

Pre-treatment and Stimulation: The cells are pre-treated with various concentrations of the test physalin for 1 hour. Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Control wells include cells only, cells with LPS only, and cells with the physalin only.[3]

-

Supernatant Collection: After the 24-hour stimulation period, 50 µL of the culture supernatant is collected from each well.

-

Griess Reaction: 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-1-naphthylenediamine dihydrochloride). The mixture is incubated for 10 minutes at room temperature.[3]

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples. The percentage inhibition of NO production is calculated relative to the LPS-only control.[3]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of withanolides, including physalins, are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory and anticancer effects of many withanolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jivasupplements.org [jivasupplements.org]

- 8. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Physalins: A Technical Review for Drug Discovery

Introduction

Physalins are a class of naturally occurring 16,24-cyclo-13,14-seco steroids, belonging to the withanolide group of compounds.[1] Primarily isolated from plants of the Solanaceae family, particularly the genus Physalis, these molecules have garnered significant scientific interest due to their complex structures and diverse pharmacological activities.[1][2][3] Over 75 distinct physalins have been identified, with physalins A, B, D, F, G, and H being among the most extensively studied.[1][2] Structurally, they are categorized into two main subclasses: physalins (Type I) and neophysalins (Type II), distinguished by their core ring structures.[2][4] This technical guide provides a comprehensive review of the primary biological activities of physalins, focusing on their anti-inflammatory, anticancer, and immunomodulatory effects, their mechanisms of action, and the experimental methodologies used for their evaluation.

Core Biological Activities of Physalins

Physalins exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, immunomodulatory, antiparasitic, antimicrobial, and antiviral properties.[1][5] Their therapeutic potential stems from their ability to interact with multiple cell signaling pathways, modulating cellular responses and activating mechanisms of cell death or immune response.[1][2]

Anti-inflammatory Activity

The anti-inflammatory properties of physalins are well-documented. Several in vitro and in vivo studies have demonstrated their efficacy in mitigating inflammatory responses.[1] Physalins A, B, E, F, and G have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-12) in activated macrophages.[1][6]

For instance, physalin A has been shown to reduce carrageenan-induced paw edema in rats and acetic acid-induced capillary permeability in mice.[6] In cell-based assays, physalin A significantly decreased the release of NO, PGE2, and TNF-α from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] Similarly, physalin E, when applied topically, demonstrated potent anti-inflammatory effects in mouse models of both acute and chronic dermatitis.[1][7] The primary mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.[6][8][9]

Anticancer Activity

Physalins have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[1][5] Physalins B and D, for example, displayed considerable cytotoxicity against cell lines including CEM (leukemia), HL-60 (leukemia), K562 (leukemia), HCT-8 (colon), MCF-7 (breast), and PC3 (prostate), with IC50 values in the low microgram per milliliter range.[10] The in vivo antitumor activity has also been confirmed in mouse models bearing sarcoma 180 tumor cells, where treatment with physalins B and D inhibited tumor proliferation.[5][10][11]

The anticancer mechanisms of physalins are multifaceted and involve the modulation of several key signaling pathways.[2]

-

JAK/STAT3 Pathway: Physalin A has been shown to inhibit the phosphorylation of the JAK receptor and the STAT3 protein, preventing their nuclear translocation and the subsequent transcription of anti-apoptotic genes like Bcl-2.[12][13]

-

Wnt/β-catenin Pathway: Physalin F inhibits this pathway by accelerating the degradation of β-catenin, a key transcriptional co-activator in cancer progression.[12]

-

Hedgehog Pathway: Physalin H acts by suppressing the expression of Hedgehog (Hh) proteins, thereby inhibiting the entire signaling cascade.[12]

-

Apoptosis Induction: Many physalins induce apoptosis through the activation of mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, and p38), leading to the release of cytochrome c and the activation of caspases.[2]

Immunomodulatory Activity

Physalins are pleiotropic molecules that interact with various components of the immune system.[1] They can suppress lymphocyte proliferation and modulate the production of cytokines.[1][8] For example, physalin F significantly inhibited lymphocyte proliferation in a concentration-dependent manner and reduced the production of IL-2, IL-4, IL-10, and IFN-γ in activated splenocytes.[8] Physalin H has been shown to inhibit T-cell proliferation and modulate the T-helper 1/T-helper 2 (Th1/Th2) cytokine balance.[4] Furthermore, some physalins, like F and H, can increase the production of the anti-inflammatory cytokine IL-10.[1][8] This dual ability to suppress pro-inflammatory responses while potentially boosting anti-inflammatory signals highlights their potential in treating autoimmune diseases.[1]

Mechanisms of Action: Key Signaling Pathways

The biological effects of physalins are largely attributed to their interference with critical intracellular signaling cascades. The NF-κB and STAT3 pathways are two of the most significant targets.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][8] Physalins, including A, B, E, and F, exert their anti-inflammatory effects by suppressing the phosphorylation and subsequent degradation of IκBα.[1][6][9] This action prevents NF-κB from moving to the nucleus, thereby blocking the expression of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[6][8]

Caption: Inhibition of the NF-κB signaling pathway by physalins.

Inhibition of the JAK/STAT3 Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cellular proliferation, differentiation, and survival. Dysregulation of this pathway, particularly constitutive activation of STAT3, is common in many cancers.[13] Physalin A has been identified as an inhibitor of this pathway.[12][13] It suppresses the phosphorylation of both JAK and STAT3. This inhibition prevents STAT3 from dimerizing and translocating to the nucleus, which in turn downregulates the expression of its target genes, including those involved in cell survival (e.g., Bcl-2) and proliferation, ultimately leading to apoptosis in cancer cells.[12][13]

Caption: Inhibition of the JAK/STAT3 signaling pathway by Physalin A.

Quantitative Data on Biological Activities

The potency of physalins varies significantly depending on their specific structure, the biological system tested, and the endpoint measured. The following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity (Cytotoxicity) of Physalins

| Physalin | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Physalin B | CEM | Leukemia | 1.01 µg/mL | [10] |

| Physalin B | HL-60 | Leukemia | 0.58 µg/mL | [10][11] |

| Physalin B | HCT-8 | Colon | 15.18 µg/mL | [10][11] |

| Physalin B | MCF-7 | Breast | 1.83 µg/mL | [10] |

| Physalin B | MDA-MB-435 | Breast | 9.81 µg/mL | [10] |

| Physalin D | CEM | Leukemia | 0.44 µg/mL | [10] |

| Physalin D | HL-60 | Leukemia | 0.37 µg/mL | [10][11] |

| Physalin D | HCT-8 | Colon | 1.15 µg/mL | [10] |

| Physalin D | MCF-7 | Breast | 0.40 µg/mL | [10] |

| Physalin D | MDA-MB-435 | Breast | 0.52 µg/mL |[10] |

Table 2: Anti-inflammatory and Immunomodulatory Activity of Physalins

| Physalin | Model System | Activity | IC50 / Effective Dose | Reference |

|---|---|---|---|---|

| Physalin A | RAW 264.7 cells | NO Production Inhibition | ~25 µM | [6] |

| Physalin B | Macrophages | NO Production Inhibition | - | [1] |

| Physalin E | RAW 264.7 cells | TNF-α & IL-6 Inhibition | 12.5 - 50.0 µM | [14] |

| Physalin E | Mouse Ear | TPA-induced Dermatitis | 0.125 - 0.5 mg/ear | [1][7] |

| Physalin F | Macrophages | NO Production Inhibition | - | [1] |

| Physalin F | Mouse Splenocytes | Lymphocyte Proliferation | < 2 µM | [8] |

| Physalin G | Mouse Model | Endotoxic Shock Protection | 0.5 - 1 mg/kg | [1] |

| Physalin H | T-cells | T-cell Proliferation | 0.69 µg/mL |[4] |

Table 3: Antiparasitic Activity of Physalins

| Physalin | Parasite | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Physalin B | L. amazonensis | Macrophage Infection | 0.21 µM | [4] |

| Physalin F | L. amazonensis | Macrophage Infection | 0.18 µM | [4] |

| Physalin B | L. tropica | Promastigotes | 9.59 ± 0.27 µM | [15] |

| Physalin H | L. tropica | Promastigotes | 11.21 ± 0.05 µM | [15] |

| Physalin G | L. tropica | Promastigotes | 16.32 ± 0.21 µM |[15] |

General Experimental Protocols and Workflows

The evaluation of physalins' biological activities involves a range of standard in vitro and in vivo assays.

In Vitro Anti-inflammatory Assay Workflow

A common method to assess anti-inflammatory potential is to use macrophage cell lines, such as RAW 264.7, stimulated with LPS.

-